Home > Products > Screening Compounds P52105 > Isobutyl-deoxynyboquinone
Isobutyl-deoxynyboquinone -

Isobutyl-deoxynyboquinone

Catalog Number: EVT-10962948
CAS Number:
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isobutyl-deoxynyboquinone is classified as an antineoplastic agent and falls under the category of quinone-based compounds. It has been synthesized and characterized in laboratory settings, with its biological properties evaluated in various cancer models . The compound is derived from deoxynyboquinone, which itself has demonstrated significant antitumor activity but has limitations regarding its therapeutic application due to toxicity concerns .

Synthesis Analysis

Methods and Technical Details

The synthesis of isobutyl-deoxynyboquinone involves several steps that build upon the structure of deoxynyboquinone. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with readily available quinone precursors.
  2. Reactions: Various chemical reactions, including palladium-mediated coupling reactions, are employed to construct the complex molecular framework.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing .
  4. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Isobutyl-deoxynyboquinone features a unique molecular structure characterized by its quinone core, which includes multiple functional groups that enhance its reactivity and selectivity towards target enzymes. The molecular formula can be represented as C15H18N2O4C_{15}H_{18}N_{2}O_{4}. Key structural attributes include:

  • Quinone Framework: Central to its function as a substrate for NAD(P)H:quinone oxidoreductase 1.
  • Substituents: The presence of an isobutyl group contributes to its selectivity and potency against cancer cells.

The detailed molecular structure can be depicted as follows:

Isobutyl deoxynyboquinone structure\text{Isobutyl deoxynyboquinone structure}
Chemical Reactions Analysis

Reactions and Technical Details

Isobutyl-deoxynyboquinone undergoes specific biochemical reactions primarily involving:

  • Enzymatic Conversion: It acts as a substrate for NAD(P)H:quinone oxidoreductase 1, leading to the formation of reactive oxygen species (ROS).
  • Redox Cycling: The compound engages in redox cycling, where it alternates between oxidized and reduced states, facilitating oxidative stress within tumor cells .
  • Cellular Effects: This redox activity results in increased levels of ROS, which can lead to apoptosis in cancer cells while sparing normal cells due to differential enzyme expression .
Mechanism of Action

Process and Data

The mechanism of action for isobutyl-deoxynyboquinone involves several critical steps:

  1. Activation by Enzyme: Upon administration, the compound is activated by NAD(P)H:quinone oxidoreductase 1 present in tumor cells.
  2. Generation of Reactive Oxygen Species: This activation leads to the generation of ROS, which are detrimental to cellular integrity.
  3. Induction of Apoptosis: The elevated ROS levels trigger apoptotic pathways, resulting in programmed cell death specifically in cancer cells .

Data from studies indicate that treatment with isobutyl-deoxynyboquinone results in significantly higher ROS levels compared to untreated controls, demonstrating its efficacy in inducing oxidative stress within tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isobutyl-deoxynyboquinone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but may have limited solubility in aqueous environments.
  • Stability: The compound's stability under physiological conditions has been assessed, indicating that it remains stable enough for therapeutic applications while being reactive enough to induce desired biological effects.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for quinones.

These properties are critical for determining the formulation and delivery methods for potential clinical applications .

Applications

Scientific Uses

Isobutyl-deoxynyboquinone holds promise for various scientific applications:

Introduction to NQO1-Bioactivatable Therapeutics in Oncology

NAD(P)H:quinone oxidoreductase 1 (NQO1) represents a promising molecular target for cancer therapy due to its significant overexpression in diverse solid tumors compared to adjacent normal tissues. This flavoenzyme catalyzes the two-electron reduction of quinones into hydroquinones, bypassing potentially harmful semiquinone intermediates. NQO1-bioactivatable therapeutics leverage this enzymatic activity to achieve tumor-selective cytotoxicity through mechanisms involving massive reactive oxygen species (ROS) generation and metabolic disruption. Unlike conventional chemotherapeutics, these agents exploit the elevated oxidative stress already inherent in many malignancies, offering a targeted approach to eliminate cancer cells while sparing normal tissues with lower NQO1 expression. The development of such agents marks a significant shift toward exploiting tumor-specific biochemistry for precision oncology.

NAD(P)H Quinone Oxidoreductase 1 (NQO1) as a Molecular Target in Solid Tumors

NQO1 demonstrates markedly elevated expression across multiple solid tumor types, functioning as a biomarker and therapeutic target. In non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC), NQO1 is overexpressed 5- to 200-fold compared to normal tissues [2] [6]. This overexpression correlates with poor prognosis in NSCLC and other carcinomas, reflecting its role in cancer cell survival and adaptation to oxidative stress [1] [6]. The enzyme's overexpression is multifactorial, involving stabilization of transcription factors like Nrf2 and p53, as well as hypoxia-inducible factor 1α (HIF-1α), which promotes metastasis [2]. Crucially, many aggressive tumors simultaneously exhibit decreased catalase expression, impairing their ability to detoxify hydrogen peroxide generated during NQO1-mediated redox cycling [2] [6]. This combination creates a unique tumor vulnerability exploitable by NQO1-bioactivatable quinones like isobutyl-deoxynyboquinone (IB-DNQ).

Table 1: NQO1 Overexpression in Human Solid Tumors

Tumor TypeOverexpression FrequencyFold Increase vs. Normal TissueClinical Significance
Pancreatic Cancer>85%20-200xCorrelates with tumor grade and resistance
Non-Small Cell Lung Cancer (NSCLC)>85%10-100xIndependent poor prognostic factor
Prostate Cancer~60%5-50xHigher in castration-resistant disease
Breast Cancer (Triple-Negative)~60%5-40xAssociated with basal-like subtype
Head and Neck Squamous Cell Carcinoma~40%5-30xCorrelates with treatment resistance

Rationale for Tumor-Selective Redox Cycling Agents

Tumor-selective redox cycling agents exert cytotoxicity through an NQO1-dependent futile cycle. Upon enzymatic reduction, these compounds undergo rapid reoxidation by molecular oxygen, generating massive superoxide (O₂˙⁻) and subsequently hydrogen peroxide (H₂O₂) fluxes. This cyclic reaction consumes NAD(P)H at an estimated ratio of 60:1 (NAD(P)H:quinone) and generates ~120 molecules of ROS per minute per molecule of compound [2] [6]. The resultant oxidative stress creates extensive DNA damage, predominantly single-strand breaks (SSBs) and abasic sites, which hyperactivate poly(ADP-ribose) polymerase 1 (PARP1). This hyperactivation triggers catastrophic NAD⁺ and ATP depletion—a metabolic crisis termed "NAD+-Keresis"—leading to programmed necrosis [6] [9]. Critically, tumor selectivity arises because: 1) NQO1 activity in normal tissues is typically 5-200-fold lower than in tumors; 2) Normal cells maintain higher catalase levels to detoxify H₂O₂; and 3) Cancer cells often have impaired antioxidant defenses and pre-existing oxidative stress, lowering their threshold for ROS-induced apoptosis/necrosis [2] [6] [9]. This mechanistic basis underpins the therapeutic window for compounds like IB-DNQ.

Historical Development of Quinone-Based Anticancer Prodrugs

Quinone-based anticancer agents have evolved from natural product derivatives to rationally designed synthetic molecules optimized for NQO1 specificity:

  • First Generation (Natural Products & Early Synthetics): β-Lapachone, derived from the South American Tabebuia avellanedae tree, served as the prototype NQO1-bioactivatable agent. Despite demonstrating potent antitumor activity in preclinical models, its clinical translation faced challenges due to poor solubility, limited tumor specificity in early formulations, and dose-limiting methemoglobinemia [2] [7]. Mitomycin C, another natural quinone, showed clinical utility but acts through DNA alkylation after reductive activation by multiple enzymes (including NQO1), reducing tumor selectivity [2].

  • Second Generation (Structural Optimization): Deoxynyboquinone (DNQ) emerged as a highly potent synthetic scaffold designed explicitly for efficient NQO1 bioactivation. DNQ derivatives, including isobutyl-deoxynyboquinone (IB-DNQ), were engineered to enhance substrate specificity for NQO1, redox cycling efficiency, and physicochemical properties. IB-DNQ incorporates an isobutyl side chain that optimizes binding within the NQO1 catalytic pocket while maintaining efficient redox cycling kinetics [1] [5]. Structural studies revealed that quinone binding to NQO1 involves significant plasticity, allowing diverse orientations within the active site—a key consideration for rational drug design [10].

  • Third Generation (Targeted Delivery & Combination Strategies): Current efforts focus on nanoparticle formulations (e.g., PEG-PLA micelles) to improve tumor delivery and combining NQO1 bioactivatable drugs with inhibitors of DNA repair (e.g., PARP inhibitors) or NAD⁺ salvage pathways (e.g., NAMPT inhibitors) to synergistically enhance tumor-selective lethality while lowering effective doses [6] [9].

Table 2: Evolution of Key Quinone-Based Anticancer Agents

GenerationRepresentative CompoundsKey FeaturesLimitations/Advancements
First Gen (1980s-1990s)β-Lapachone, Mitomycin CNatural product origins; Proof-of-concept for redox activationLow NQO1 specificity (Mitomycin C); Poor solubility/delivery (β-Lap); Methemoglobinemia
Second Gen (2000s-2010s)Deoxynyboquinone (DNQ), Isobutyl-DNQ (IB-DNQ)Synthetic optimization for NQO1 specificity; Enhanced redox cycling efficiency; Improved solubility profilesRetained tumor selectivity; Greater potency than β-Lapachone; Reduced off-target activation
Third Gen (2020s-Present)Nanoparticle-encapsulated β-Lap/IB-DNQ; Combinations with PARPi/NAMPTiTumor-targeted delivery; Synergistic mechanisms to overcome resistance; Lower systemic toxicityAddressing tumor heterogeneity; Exploiting metabolic vulnerabilities; Enhanced therapeutic index

The structural activity relationship (SAR) studies reveal that optimal NQO1 substrates possess a planar quinone core (essential for π-stacking with FAD cofactor), electron-withdrawing substituents enhancing quinone electrophilicity, and side chains modulating solubility and binding affinity without sterically hindering the catalytic site [3] [10]. IB-DNQ exemplifies these principles, achieving selective cytotoxicity at nanomolar concentrations in NQO1⁺ cancer cell lines [1] [8].

Properties

Product Name

Isobutyl-deoxynyboquinone

IUPAC Name

4,6-dimethyl-1-(2-methylpropyl)-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H18N2O4/c1-8(2)7-20-12(22)6-10(4)14-16(20)18(24)15-13(17(14)23)9(3)5-11(21)19-15/h5-6,8H,7H2,1-4H3,(H,19,21)

InChI Key

XVXDZGBARWYTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.